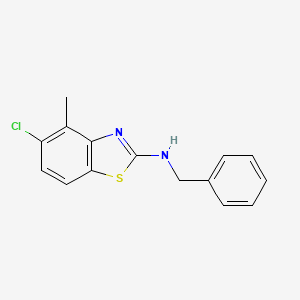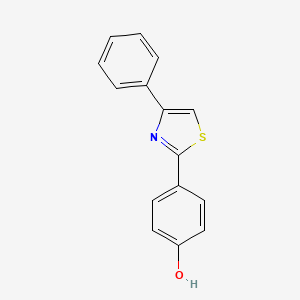
4-(4-Phenyl-1,3-thiazol-2-yl)phenol
Descripción general
Descripción
“4-(4-Phenyl-1,3-thiazol-2-yl)phenol” is a chemical compound with the CAS Number: 416859-97-7 . It has a molecular weight of 253.32 . The compound is in powder form .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-amino-4-substituted phenylthiazoles and phenylisocyanates . Another method involves the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Physical And Chemical Properties Analysis
“4-(4-Phenyl-1,3-thiazol-2-yl)phenol” is a powder that is stored at room temperature . It has a molecular weight of 253.32 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, including 4-(4-Phenyl-1,3-thiazol-2-yl)phenol, have shown potent antimicrobial activity . For instance, a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated inhibitory activity equivalent to that of the standard drug vancomycin .
Anticancer Activity
Thiazole-based compounds have been explored for their potential anticancer activity . The modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor activities .
Anti-inflammatory Activity
Some synthesized compounds related to 4-(4-Phenyl-1,3-thiazol-2-yl)phenol have shown significant anti-inflammatory activity. For example, one study found that certain compounds inhibited carrageenan-induced rat paw edema, a common model for assessing anti-inflammatory drugs .
Antioxidant Activity
Thiazole derivatives have also been evaluated for their antioxidant properties . Some synthesized compounds have shown potent antioxidant activity .
Antidiabetic Activity
Thiazole derivatives have shown potential in the treatment of diabetes . Their antidiabetic activity is one of the many pharmaceutical and biological activities that these compounds possess .
Anti-Alzheimer Activity
Thiazole derivatives have shown promise in the treatment of Alzheimer’s disease . Their potential anti-Alzheimer activity is part of their broad range of pharmaceutical and biological activities .
Antihypertensive Activity
Thiazole derivatives have also been studied for their antihypertensive activity . These compounds have the potential to be used in the treatment of high blood pressure .
Hepatoprotective Activity
Thiazole derivatives, including 4-(4-Phenyl-1,3-thiazol-2-yl)phenol, have shown hepatoprotective activities . This makes them potential candidates for the treatment of liver diseases .
Propiedades
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-13-8-6-12(7-9-13)15-16-14(10-18-15)11-4-2-1-3-5-11/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXVVPYNEPDZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenyl-1,3-thiazol-2-yl)phenol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)
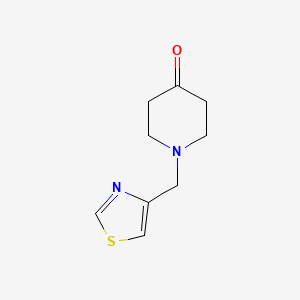
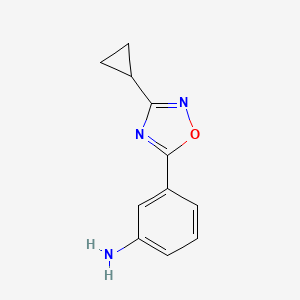
![5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B1437369.png)
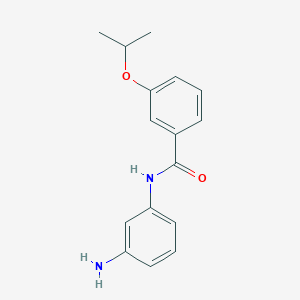

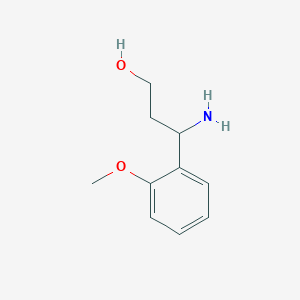

![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)
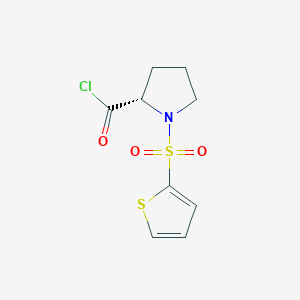
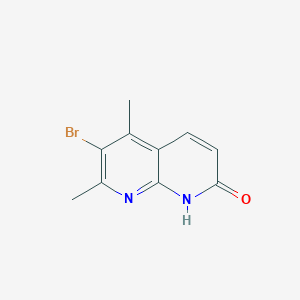
![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)
